2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid

Description

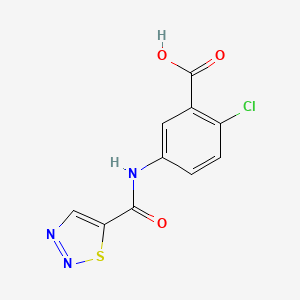

2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a thiadiazole-5-carbonylamino group at the 5-position. The thiadiazole moiety, as seen in , is often leveraged for its electron-withdrawing properties and role in bioactive molecules . Similarly, chloro-substituted benzoic acids are widely used as intermediates in pharmaceuticals and agrochemicals, as demonstrated by compounds like 2-chloro-5-(trifluoromethyl)benzoic acid () .

Properties

IUPAC Name |

2-chloro-5-(thiadiazole-5-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3S/c11-7-2-1-5(3-6(7)10(16)17)13-9(15)8-4-12-14-18-8/h1-4H,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEPQIRXRDYVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CN=NS2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with thiadiazole derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the thiadiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its role as a modulator of the cholecystokinin-2 (CCK2) receptor, which is implicated in several diseases including pancreatic adenocarcinoma and anxiety disorders. Research indicates that compounds similar to 2-chloro-5-(thiadiazole-5-carbonylamino)benzoic acid may be effective in treating conditions such as:

- Pancreatic Adenocarcinoma

- Gastro-esophageal Reflux Disease

- Peptic Ulcers

- Colon Cancer

The therapeutic efficacy is attributed to its ability to inhibit CCK2 receptor activity, which can be critical in managing these conditions .

Dosage and Administration

The administration routes for this compound include oral and parenteral methods, with typical dosages ranging from 0.01 mg/kg to 15 mg/kg depending on the severity of the condition being treated .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound is utilized in the formulation of pesticides aimed at controlling specific plant pathogens. Its effectiveness as an agrochemical is based on its structural properties that allow for targeted action against pests while minimizing environmental impact .

Material Science

Novel Material Development

The compound is also being explored for its potential in developing materials with enhanced properties such as thermal stability and chemical resistance. These materials can be beneficial in various industrial applications, including coatings and composites .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of thiadiazole derivatives, including this compound, on human cancer cell lines (HT-29, MDA-MB-231). The results indicated a significant reduction in cell viability under hypoxic conditions, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HT-29 | 12.5 | Significant cytotoxicity observed |

| This compound | MDA-MB-231 | 15.0 | Effective under hypoxic conditions |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of thiadiazole derivatives against carbonic anhydrases II, IX, and XII. The findings demonstrated that these compounds could effectively inhibit tumor-associated isoforms, highlighting their potential use in cancer therapies .

| Enzyme Isoform | Inhibition (%) | Compound Concentration (µM) |

|---|---|---|

| hCA II | 75% | 10 |

| hCA IX | 85% | 10 |

| hCA XII | 70% | 10 |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The chloro group and benzoic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)benzoic Acid

This compound is synthesized via a two-step process: (1) reaction of p-trifluoromethyl chlorobenzene with t-butyl lithium to form a phenyl lithium intermediate, followed by (2) carboxylation with solid CO₂. The method boasts high yields and simplified purification, making it industrially viable .

5-Bromo-2-chloro Benzoic Acid

Produced via bromination of 2-chlorobenzotrichloride using bromine or N-bromosuccinimide under acidic conditions, this one-pot synthesis achieves >95% yield and 80–92% purity, with minimal waste generation .

Thiadiazole-Containing Analogs

outlines the synthesis of 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine, involving nitration, reduction, and cyclization steps. Such methods highlight the complexity of introducing thiadiazole rings, which may parallel the synthesis of the target compound .

Physicochemical Properties

2-Chloro-5-(trifluoromethyl)benzoic Acid

Sulfamoyl and Sulfonyl Derivatives

Table 2: Physicochemical Properties

Pharmaceutical Intermediates

- 2-Chloro-5-(trifluoromethyl)benzoic acid is a key intermediate in covalent PPARγ-agonists (e.g., BAY-4931) .

- 2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-pyrrol-3-ylamino]benzoic acid exhibits glycogen synthase kinase-3β inhibition (docking score: −31.5 kcal/mol), though outperformed by phytocompounds like ecdysterone (−63.87 kcal/mol) .

Market and Production

The global market for 2-chloro-5-(trifluoromethyl)benzoic acid is projected to grow through 2025, driven by demand in agrochemicals and pharmaceuticals. Production capacity and cost analyses indicate scalability, with China emerging as a major supplier .

Challenges and Innovations

- Synthesis Complexity : Thiadiazole incorporation (as in the target compound) often requires multi-step protocols, contrasting with simpler halogenated analogs .

- Purity vs. Yield Trade-offs : While 5-bromo-2-chloro benzoic acid achieves high yields, its purity (80–92%) lags behind trifluoromethyl derivatives (≥98%) .

Biological Activity

2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This detailed article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is attributed to its structural components:

- Thiadiazole Ring : This moiety can interact with various enzymes and receptors, modulating their activities. The presence of the thiadiazole ring enhances the compound's ability to bind to specific molecular targets.

- Chloro Group and Benzoic Acid Moiety : These groups contribute to the overall biological activity by affecting binding affinity and specificity, which may enhance the compound's efficacy against specific pathogens or cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Several studies have investigated its impact on various cancer cell lines, including:

- HT-29 (colon cancer)

- MDA-MB-231 (breast cancer)

- MG-63 (osteosarcoma)

The compound demonstrated significant cytotoxicity against these cell lines, with IC50 values ranging from 10 to 30 µM. Notably, it was found to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Case Studies

- Study on HT-29 Cells : In a study assessing the effects of this compound on HT-29 cells, researchers observed a dose-dependent decrease in cell viability. The compound was shown to increase apoptotic markers significantly compared to control groups.

- Molecular Docking Studies : Molecular docking analyses have provided insights into how this compound interacts with key proteins involved in cancer progression. The docking studies indicated strong binding affinities for proteins such as carbonic anhydrases (CA IX and XII), which are often overexpressed in tumors .

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Construct the benzoic acid core via Suzuki–Miyaura coupling to introduce substituents (e.g., chlorine at position 2) using Pd/Ni catalysts in DMF or DCM .

- Step 2: Introduce the thiadiazole moiety. A common approach involves reacting thionyl chloride with diamines (e.g., 4-chloro-o-phenylenediamine) in acidic/basic media to form benzo[c][1,2,5]thiadiazole derivatives .

- Step 3: Couple the thiadiazole-carbonyl group to the benzoic acid via amide bond formation, using coupling agents like EDC/HOBt under inert conditions .

Purification often employs recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography: Use SHELXL/SHELXS for refinement of crystal structures, especially to resolve steric effects from the thiadiazole and chloro groups .

- Spectroscopy:

- NMR: Analyze / NMR shifts (e.g., chloro substituent at δ ~7.5 ppm in aromatic region; thiadiazole protons at δ 8.0–9.0 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H] at m/z 325.02 for CHClNOS) .

- Elemental Analysis: Validate %C, %H, %N against theoretical values (±0.3% tolerance) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in IC or binding affinity (e.g., µM vs. nM ranges) may arise from:

- Assay variability: Validate using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for competitive inhibition) .

- Compound purity: Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Cellular context: Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake/efflux issues .

Report negative controls (e.g., unmodified benzoic acid derivatives) to confirm target specificity .

Advanced: What computational strategies predict the reactivity of the thiadiazole-carbonylamino group?

Methodological Answer:

- DFT calculations: Use Gaussian09/B3LYP/6-311+G(d,p) to model nucleophilic attack sites (e.g., carbonyl carbon vs. thiadiazole sulfur).

- MD simulations: Simulate solvent effects (e.g., DMSO vs. water) on conformational stability using AMBER .

- Docking studies: Predict binding modes with targets (e.g., kinase domains) via AutoDock Vina, focusing on hydrogen bonds between the carbonyl group and catalytic lysine residues .

Advanced: How to optimize reaction yields when introducing the thiadiazole moiety?

Methodological Answer:

- Catalyst screening: Compare Pd(OAc) vs. NiCl(dppe) for cross-coupling efficiency in DMF at 80°C .

- Additives: Use 10 mol% CuI to suppress homocoupling byproducts .

- Continuous flow reactors: Enhance mixing and heat transfer for thiadiazole formation (residence time: 20 min, 100°C) .

Monitor reaction progress via TLC (R ~0.5 in EtOAc/hexane 1:1) and isolate intermediates promptly to prevent decomposition .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/ACN. MRM transitions: m/z 325→154 (quantifier) and 325→127 (qualifier) .

- Sample preparation: QuEChERS extraction (ACN/NaCl partitioning) followed by SPE cleanup (C18 cartridges) .

- Validation: Ensure linearity (R >0.99) over 1–1000 ng/mL and LOD <0.5 ng/mL .

Advanced: How does the chloro substituent influence electronic properties and reactivity?

Methodological Answer:

- Hammett analysis: The electron-withdrawing chloro group (σ = +0.23) increases electrophilicity of the benzoic acid carbonyl, enhancing nucleophilic acyl substitution .

- Cyclic voltammetry: Measure redox potentials (e.g., E ≈ -1.2 V vs. Ag/AgCl in DMF) to assess electron-deficient aromatic systems .

- Computational ESP maps: Visualize charge distribution; the chloro group creates a positive electrostatic potential at the ortho position, directing electrophilic attacks .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the thiadiazole ring .

- Stability studies: Use accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include 5-aminobenzoic acid (via thiadiazole ring opening) .

- Formulation: Prepare as a DMSO stock (10 mM) with desiccants (molecular sieves) to limit moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.